6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

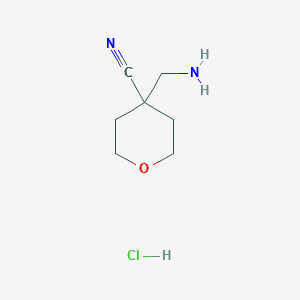

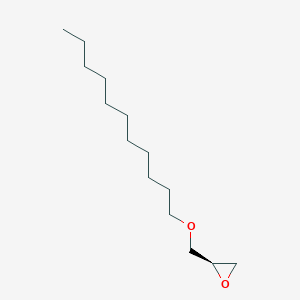

6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate (6-S-CPITA) is a synthetic small molecule that has a wide range of applications in scientific research. It is a derivative of the nucleoside inosine, and is composed of a 4-chlorophenyl group connected to a sulfur atom, and three acetate groups linked to the sulfur atom. 6-S-CPITA has been studied extensively for its biochemical and physiological effects, and has been utilized in a variety of laboratory experiments.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway of compound '6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate' involves the protection of inosine followed by the introduction of a thiol group and chlorophenyl group at the 6th position. The final step involves acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine.

Starting Materials

Inosine, 4-Chlorophenylacetic acid, Thionyl chloride, Triethylamine, Acetic anhydride, Pyridine, Methanol, Dichloromethane, Diethyl ethe

Reaction

Protection of inosine with acetic anhydride and pyridine to form inosine acetate, Introduction of thiol group at the 6th position of inosine acetate using thionyl chloride and triethylamine in dichloromethane, Introduction of chlorophenyl group at the 6th position of inosine thioacetate using 4-chlorophenylacetic acid and triethylamine in dichloromethane, Acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine thioacetate using acetic anhydride and pyridine in methanol, Purification of the final product using diethyl ether and drying under vacuum

Wissenschaftliche Forschungsanwendungen

6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been used extensively in a variety of scientific research applications. It has been used in studies of the regulation of gene expression, as well as in studies of the regulation of protein-protein interactions. 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has also been used in studies of the regulation of cell signaling pathways, and in studies of the regulation of enzyme activity. It has also been used in studies of the regulation of transcription factors, and in studies of the regulation of chromatin structure.

Wirkmechanismus

The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is not fully understood. However, it is believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to a specific site on the DNA molecule, preventing the transcription of certain genes. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is believed to interact with certain proteins, disrupting their normal functioning. It is also believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to certain enzymes, preventing them from catalyzing certain reactions.

Biochemische Und Physiologische Effekte

6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to have a variety of biochemical and physiological effects. In studies of gene regulation, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the transcription of certain genes. In studies of protein-protein interactions, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal functioning of certain proteins. In studies of cell signaling pathways, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain signaling pathways. In studies of enzyme activity, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain enzymes. In studies of transcription factors, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain transcription factors. In studies of chromatin structure, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal structure of chromatin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments is that it is a highly potent compound. This means that it can be used in very small quantities, which makes it cost effective. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is relatively stable, which makes it easy to store and use.

However, there are also some limitations to using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments. One of the main limitations is that it is a synthetic compound, which means that it can be difficult to obtain in large quantities. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate can be toxic if ingested, so it is important to take appropriate safety precautions when working with it.

Zukünftige Richtungen

There are a number of potential future directions for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. One potential direction is the development of new synthesis methods for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. Another potential direction is the development of new applications for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, such as in drug discovery or in the development of new diagnostic tools. In addition, further research could be conducted on the biochemical and physiological effects of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, as well as on its potential toxicity. Finally, further research could be conducted on the potential therapeutic uses of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in human and animal health.

Eigenschaften

CAS-Nummer |

132089-80-6 |

|---|---|

Produktname |

6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate |

Molekularformel |

C₂₂H₂₁ClN₄O₇S |

Molekulargewicht |

520.94 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.